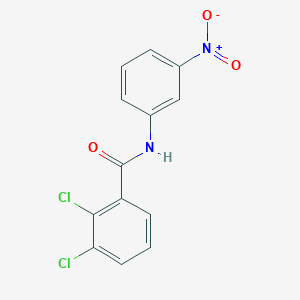

2,3-dichloro-N-(3-nitrophenyl)benzamide

Beschreibung

2,3-Dichloro-N-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a benzoyl backbone substituted with two chlorine atoms at the 2- and 3-positions and a 3-nitrophenyl group attached to the amide nitrogen. The presence of electron-withdrawing substituents (chloro and nitro groups) likely influences its electronic properties, solubility, and reactivity, making it a candidate for applications in drug design or polymer synthesis.

Eigenschaften

IUPAC Name |

2,3-dichloro-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-11-6-2-5-10(12(11)15)13(18)16-8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZVTONGWUIWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50980803 | |

| Record name | 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6389-20-4 | |

| Record name | 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50980803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (CAS 16739-20-1): Features a 3-chloro-2-hydroxybenzamide core with a 2-chloro-4-nitrophenyl group. This compound shares nitro and chloro substituents but differs in hydroxylation and substitution patterns, impacting hydrogen bonding and acidity (predicted pKa: 6.42) .

- N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]benzamide derivatives : These compounds, such as 41 and 43 , incorporate a 1,2,5-oxadiazol ring linked to a 3-nitrophenyl group. While lacking chloro substituents, their nitro groups enhance electrophilicity, similar to the target compound .

- 2-Chloro-N-(2,6-dichlorophenyl)benzamide : Shares a benzamide backbone with chloro substituents but lacks nitro groups. The trans conformation of its amide group is consistent across chlorinated benzamides .

Table 1: Physical Properties of Selected Analogues

Key Structural and Functional Differences

- Chlorination vs. Nitration : Chloro substituents enhance lipophilicity and metabolic stability, while nitro groups increase electrophilicity and reactivity in cross-coupling reactions.

- Amide Conformation : All analogues exhibit trans amide conformations, stabilizing intramolecular hydrogen bonds .

- Solubility : Hydroxyl or carboxy groups (e.g., in 3-chloro-2-hydroxybenzamide ) improve aqueous solubility compared to fully halogenated derivatives.

Q & A

Basic: What synthetic routes are commonly employed for preparing 2,3-dichloro-N-(3-nitrophenyl)benzamide?

The compound is typically synthesized via amide coupling between 2,3-dichlorobenzoic acid derivatives and 3-nitroaniline. A robust method involves activating the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with 3-nitroaniline in a polar aprotic solvent like dichloromethane. Acetic acid has also been used as a solvent for similar amide syntheses, enhancing reaction efficiency through protonation of intermediates . Purification often involves recrystallization from methanol or ethanol, as evidenced by yields exceeding 75% in analogous benzamide syntheses .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Optimization strategies include:

- Solvent selection : Polar solvents (e.g., DMF) improve solubility of nitro-substituted intermediates, reducing side reactions.

- Coupling agents : Use of EDCl/HOBt or DCC/DMAP to enhance coupling efficiency and minimize racemization .

- Temperature control : Lower temperatures (0–5°C) during acid chloride formation reduce decomposition.

- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Refer to methodologies in analogous amide syntheses for parameter adjustments .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch of amide) and ~1520/1320 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

- NMR : ¹H NMR shows aromatic proton splitting patterns (e.g., meta-substituted nitro group), while ¹³C NMR identifies carbonyl (~165 ppm) and chloro/nitro-substituted carbons .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions .

Advanced: How can crystallographic data resolve ambiguities in structural assignments?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. Tools like SHELXL refine crystal structures, while Mercury CSD visualizes packing patterns and hydrogen-bonding networks . For example, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å are typical for benzamides . Void analysis in Mercury can assess crystallinity and stability .

Basic: What analytical methods ensure purity assessment post-synthesis?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.

- Elemental analysis : Matching calculated vs. observed C, H, N, Cl percentages (e.g., C: ~59.80%, N: ~9.43% for C₁₃H₈Cl₂N₂O₃) .

- Melting point consistency : Sharp melting points (e.g., 182–184°C in analogous compounds) indicate high purity .

Advanced: How do researchers address contradictory spectral data in structural elucidation?

Contradictions (e.g., unexpected NMR shifts) are resolved by:

- Cross-validation : Comparing IR, MS, and SCXRD data.

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

- Isotopic labeling : For ambiguous proton assignments in NOESY or HSQC spectra.

Basic: What biological screening approaches are suitable for this compound?

- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HeLa or HEK293) to assess therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Introducing electron-withdrawing groups (e.g., Br, CF₃) at the 4-position of the benzamide enhances bioactivity, as seen in cardiotonic derivatives .

- Scaffold hybridization : Combining with heterocycles (e.g., pyridazinones) improves target affinity. Activity cliffs are analyzed via 3D-QSAR or molecular docking .

Basic: What solvent systems are optimal for recrystallization?

Methanol and ethanol are preferred due to high solubility at elevated temperatures and low impurity retention. For nitro-substituted benzamides, mixed solvents (e.g., EtOH:H₂O 7:3) improve crystal quality .

Advanced: How can high-throughput crystallography accelerate polymorph screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.